molecular formula C11H10Cl2O2 B8701794 Ethyl 3-(3,5-dichlorophenyl)prop-2-enoate CAS No. 103860-22-6

Ethyl 3-(3,5-dichlorophenyl)prop-2-enoate

Cat. No. B8701794
Key on ui cas rn: 103860-22-6
M. Wt: 245.10 g/mol
InChI Key: LLGOAWHYPZBDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556852

Procedure details

To a mixture of sodium hydride (0.84 g: 55% dispersion in mineral oil) and tetrahydrofuran (40 ml) was dropwise added a solution of ethyl diethylphosphonoacetate (4.33 g) in tetrahydrofuran (20 ml) with ice-cooling of 6° to 12° C. over a 12 minutes period. After stirring at room temperature for 30 minutes, to the mixture thus obtained was dropwise added a solution of 3,5-dichlorobenzaldehyde (3.07 g) in tetrahydrofuran (20 ml) with ice-cooling of 8° to 11° C. over a 10 minutes period. After stirring at room temperature for 4 hours, the reaction mixture was poured into water and extracted twice with ethyl acetate. The combined extract was washed with water, dried and concentrated. The residue was purified by flash column chromatography through silica gel (100 g). Fractions eluted with a 99:1 mixture of hexane and ethyl acetate were collected and worked up to afford the title compound (3.33 g), melting at 71°-73° C.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.07 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OP([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])(OCC)=O)C.[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[C:24]([Cl:26])[CH:25]=1)[CH:21]=O.O>O1CCCC1>[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[C:24]([Cl:26])[CH:25]=1)[CH:21]=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.33 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.07 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling of 6° to 12° C. over a 12 minutes period
Duration
12 min
CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooling of 8° to 11° C. over a 10 minutes period
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography through silica gel (100 g)
WASH
Type
WASH
Details
Fractions eluted with a 99:1 mixture of hexane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)OCC)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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